molecular formula C11H16O5S B178733 Tos-PEG2-OH CAS No. 118591-58-5

Tos-PEG2-OH

Cat. No.: B178733
CAS No.: 118591-58-5
M. Wt: 260.31 g/mol
InChI Key: KLDLLRZCWYKJBD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O5S and a molecular weight of 260.31 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and properties.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLLRZCWYKJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460253
Record name 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118591-58-5
Record name Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118591-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl-Protected Intermediate Route

The predominant synthesis method, as detailed in patent CN116891415A, employs a three-step strategy to generate 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate as an intermediate.

Step 1: Synthesis of Triethylene Glycol Monobenzyl Ether
Triethylene glycol reacts with benzyl bromide in an alkaline aqueous solution (sodium hydroxide or potassium hydroxide) at 25–40°C. The molar ratio of triethylene glycol, base, and benzyl bromide is optimized to 1.5–3:1.5–3:1, ensuring selective monobenzylation. Dropwise addition of reagents minimizes di-substitution, with reaction completion achieved within 1–4 hours.

Step 2: Sulfonation with p-Toluenesulfonyl Chloride
The benzyl-protected triethylene glycol is dissolved in dichloromethane and reacted with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine. Key parameters include:

  • Temperature : 5–10°C to suppress side reactions

  • Molar Ratio : 1:1.05:1.05 (triethylene glycol monobenzyl ether : triethylamine : TsCl)

  • Reaction Time : 1–4 hours under continuous stirring.

The reaction progress is monitored via thin-layer chromatography (TLC), with workup involving sequential water and saturated brine washes, drying over anhydrous sodium sulfate, and vacuum concentration at 40°C.

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining the reaction at 5–10°C during TsCl addition is crucial to prevent exothermic decomposition of the sulfonating agent. Elevated temperatures (>15°C) lead to increased byproduct formation, reducing yields by up to 30%.

Solvent and Base Selection

Dichloromethane provides optimal solubility for both the glycol ether and TsCl, while triethylamine effectively neutralizes HCl generated during sulfonation. Substituting triethylamine with weaker bases like pyridine decreases reaction rates by 40%.

Stoichiometric Precision

A slight excess of TsCl (1.05 equivalents) ensures complete conversion of the hydroxyl group to the sulfonate ester. Deviations beyond 1.1 equivalents promote disulfonation, complicating purification.

Purification and Analytical Validation

Workup Protocol

Post-reaction, the crude product undergoes:

  • Aqueous Wash : Removes residual triethylamine hydrochloride and unreacted TsCl.

  • Brine Wash : Reduces emulsion formation during liquid-liquid extraction.

  • Drying : Anhydrous sodium sulfate achieves <0.1% water content.

  • Concentration : Rotary evaporation at 40°C under reduced pressure preserves product stability.

Purity Assessment

Gas chromatography (GC) analysis of the final product typically shows >98% purity, with major impurities including residual benzyl ether (<1.5%) and disulfonated byproducts (<0.5%).

Comparative Data on Reaction Conditions

ParameterOptimal RangeSuboptimal Impact
Temperature5–10°C>15°C: +30% byproducts
TsCl Equivalents1.05>1.1: Disulfonation; <1.0: Incomplete reaction
Reaction Time2–3 hours<1 hour: 70% conversion; >4 hours: No gain
Triethylamine Ratio1.05<1.0: Slowed reaction kinetics

Challenges and Methodological Limitations

Benzyl Group Removal

While the described method produces high-purity sulfonate esters, subsequent steps requiring benzyl deprotection (e.g., catalytic hydrogenation) introduce complexity. Alternative protecting groups with milder cleavage conditions remain unexplored in current literature .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, carbonyl compounds, and reduced alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of hydroxyl and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and product properties .

Biological Activity

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 118591-58-5, is a sulfonate ester compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, membrane permeability effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₆O₅S
  • Molecular Weight : 260.31 g/mol
  • Structure : The compound features a sulfonate group attached to a phenyl ring, which is further substituted with a hydroxyethoxyethyl group. This structure is significant for its interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

The compound exhibited the strongest activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial membrane integrity, although further studies are needed to elucidate the exact pathways involved.

Membrane Permeability Effects

The ability of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate to permeabilize microbial membranes has been investigated using electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the assessment of how the compound interacts with lipid bilayers.

Findings:

  • The compound increases membrane fluidity in bacterial cells.
  • It enhances the uptake of fluorescent dyes, indicating increased permeability.
  • The degree of permeabilization correlates with the concentration of the compound applied.

Case Studies and Research Findings

  • Study on E. coli Membrane Interaction :
    A study conducted at the University of California demonstrated that treatment with 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate led to significant morphological changes in E. coli cells, including cell lysis and altered surface characteristics. These findings suggest that the compound may serve as a novel antimicrobial agent by targeting bacterial membranes directly.
  • Potential Applications in Drug Development :
    Research published in medicinal chemistry journals indicates that derivatives of this compound could be developed into effective therapeutics for resistant bacterial strains. The structure-activity relationship (SAR) studies highlight modifications that enhance both antimicrobial efficacy and selectivity for pathogenic bacteria over human cells.

Q & A

Q. What are the established protocols for synthesizing 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate?

The synthesis typically involves tosylation of hydroxyl-terminated polyethylene glycol (PEG) derivatives. A standard method uses 2-[2-(2-hydroxyethoxy)ethoxy]ethanol reacted with p-toluenesulfonyl chloride (TosCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DIPEA) with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity. The reaction is stirred at room temperature for 18–24 hours, followed by purification via column chromatography or recrystallization .

Q. How should this compound be stored to maintain stability during experiments?

Storage under inert gas (nitrogen or argon) at 2–8°C is critical to prevent hydrolysis of the sulfonate ester group. Exposure to moisture or acidic/basic conditions (outside pH 5–9) should be avoided, as these can degrade the compound .

Q. What purification methods are effective for isolating 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate?

Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly employed. For larger-scale preparations, recrystallization from ethanol or acetonitrile may improve yield and purity .

Q. How can structural integrity be confirmed post-synthesis?

1H NMR (e.g., δ 7.80 ppm for aromatic protons of the tosyl group and δ 4.15–3.50 ppm for PEG chain protons) and 13C NMR are standard. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) provides definitive confirmation .

Advanced Research Questions

Q. How can competing esterification pathways be minimized during synthesis?

Competing reactions (e.g., di-tosylation) are mitigated by controlling stoichiometry (1:1 molar ratio of TosCl to PEG alcohol) and using DMAP as a catalyst to accelerate selective mono-tosylation. Low-temperature reactions (0–5°C) further suppress side reactions .

Q. What strategies optimize reaction yields in moisture-sensitive conditions?

Anhydrous solvents (DCM or THF) and Schlenk-line techniques under inert atmosphere are essential. Pre-drying reagents (e.g., molecular sieves for PEG derivatives) and slow addition of TosCl via syringe pump reduce exothermic side reactions .

Q. How does pH affect the stability of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate in aqueous buffers?

The compound is stable in neutral to mildly basic buffers (pH 5–9). Acidic conditions (pH < 5) hydrolyze the sulfonate ester, while strong bases (pH > 10) may cleave the ether linkages in the PEG chain. Buffered solutions should be prepared fresh and monitored via HPLC .

Q. What mechanistic insights guide its reactivity in nucleophilic substitutions?

The tosyl group acts as a superior leaving group due to its electron-withdrawing properties, enabling SN2 displacements with nucleophiles (e.g., azides, amines). Kinetic studies using in situ IR or LC-MS can track reaction progress and identify intermediates .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing interactions. For example, the PEG chain adopts a gauche conformation, while the tosyl group exhibits planar geometry. Data collection at low temperatures (100 K) improves resolution .

Q. What advanced applications exist in bioconjugation or material science?

The tosyl group facilitates PEGylation of proteins or nanoparticles for enhanced biocompatibility. In materials science, it serves as a precursor for synthesizing telechelic polymers or crosslinkers in hydrogel design. Radiolabeled derivatives (e.g., 18F analogs) are explored in PET imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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